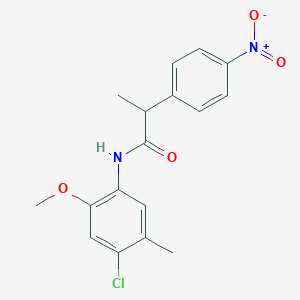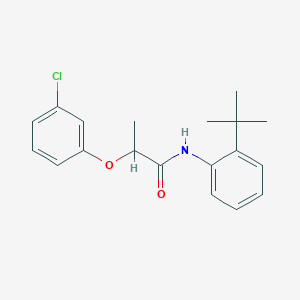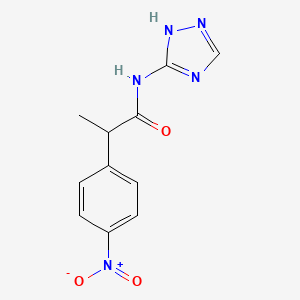![molecular formula C20H15ClINO B4076979 N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide](/img/structure/B4076979.png)
N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide
描述
N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential anticancer agent. It works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in protein degradation and is often dysregulated in cancer cells, leading to the accumulation of oncogenic proteins. MLN4924 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
作用机制
N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway plays a crucial role in protein degradation and is often dysregulated in cancer cells, leading to the accumulation of oncogenic proteins. By inhibiting NAE, this compound prevents the activation of the NEDD8 protein, which is required for the activity of several proteins involved in the ubiquitin-proteasome pathway. This leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound has been shown to have minimal cytotoxic effects on normal cells, making it a potentially safe and effective anticancer agent.
实验室实验的优点和局限性
N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide has several advantages as an anticancer agent. It has shown promising results in preclinical studies and is well-tolerated in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, there are also some limitations to the use of this compound in lab experiments. This compound is a small molecule inhibitor and may have off-target effects on other proteins involved in the ubiquitin-proteasome pathway. This could lead to unwanted side effects and limit the efficacy of this compound as an anticancer agent.
未来方向
There are several future directions for the development of N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide as an anticancer agent. One potential direction is the development of combination therapies that include this compound and other targeted agents. Another direction is the development of biomarkers that can predict the response of cancer cells to this compound. This could help identify patients who are most likely to benefit from treatment with this compound. Additionally, further research is needed to understand the mechanisms of resistance to this compound and develop strategies to overcome this resistance. Overall, this compound has shown promising results as a potential anticancer agent and warrants further investigation.
科学研究应用
N-[(4-chlorophenyl)(phenyl)methyl]-2-iodobenzamide has been extensively studied in preclinical models of various types of cancer, including breast, prostate, lung, and pancreatic cancer. It has been shown to inhibit tumor growth and induce apoptosis in cancer cells, both in vitro and in vivo. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
属性
IUPAC Name |
N-[(4-chlorophenyl)-phenylmethyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClINO/c21-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)23-20(24)17-8-4-5-9-18(17)22/h1-13,19H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKTZTFWCLQTQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3-ethylphenoxy)propyl]-3-hydroxy-N-methylpyridine-2-carboxamide](/img/structure/B4076897.png)
![5-(3-nitrophenyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4076905.png)
![[2-(2-isopropyl-5-methylphenoxy)ethyl][2-(4-morpholinyl)ethyl]amine hydrochloride](/img/structure/B4076906.png)
![2-methyl-1-{[4-(methylthio)phenyl]sulfonyl}indoline](/img/structure/B4076914.png)
![1-[4-(4-tert-butyl-2-chlorophenoxy)butyl]piperazine oxalate](/img/structure/B4076921.png)
![3-[(2-chloro-4-nitrophenyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B4076949.png)
![dimethyl 4-[4-(acetylamino)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4076956.png)

![1-[2-(4-nitrophenyl)propanoyl]pyrrolidine](/img/structure/B4076973.png)
![1-[2-(2,4,6-trichlorophenoxy)ethyl]azepane oxalate](/img/structure/B4076986.png)
![1-[3-(1-naphthyloxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4076994.png)

![1-[3-(4-allyl-2-methoxyphenoxy)propyl]azepane oxalate](/img/structure/B4077013.png)

